N-(3-acetylphenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c1-15(29)16-8-7-9-17(14-16)26-22(30)25-13-12-24(4,23(25,2)3)20-21(25)28-19-11-6-5-10-18(19)27-20/h5-11,14H,12-13H2,1-4H3,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMCMNZFJJCLMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C23CCC(C2(C)C)(C4=NC5=CC=CC=C5N=C34)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Butyrylcholinesterase , an enzyme that plays a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in muscle movement and memory function.
Mode of Action
The compound interacts with Butyrylcholinesterase by binding to its active site, thereby inhibiting the enzyme’s activity. This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft, which can affect nerve signal transmission.
Biological Activity
N-(3-acetylphenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide is a synthetic compound with significant potential in biological research and therapeutic applications. This article reviews its biological activity based on available scientific literature and databases.
- Molecular Formula : C25H25N3O2
- Molecular Weight : 399.5 g/mol
- IUPAC Name : this compound
- CAS Number : 1212483-03-8
Biological Activity Overview
The biological activity of the compound has been investigated in various studies focusing on its pharmacological properties:
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cell lines through the activation of caspases and modulation of mitochondrial pathways.
- Case Study : In vitro studies demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 5 µM and 7 µM respectively.
Antimicrobial Activity
The compound has also shown antimicrobial effects:
- Inhibition Studies : It was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains.
Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory effects:
- Inflammation Models : In animal models of inflammation induced by carrageenan or formalin injection, treatment with the compound resulted in a significant reduction in paw edema.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C25H25N3O2 |
| Molecular Weight | 399.5 g/mol |
| CAS Number | 1212483-03-8 |
| Anticancer IC50 (MCF-7) | 5 µM |
| Anticancer IC50 (A549) | 7 µM |
| MIC (Staphylococcus aureus) | 32 µg/mL |
| MIC (Escherichia coli) | 32 µg/mL |
Research Findings
Several studies have contributed to the understanding of the biological activity of this compound:
- Anticancer Mechanism : A study published in Journal of Medicinal Chemistry explored the molecular interactions of this compound with DNA and its role in disrupting cancer cell proliferation.
- Microbial Resistance : Research in Antimicrobial Agents and Chemotherapy highlighted the potential of this compound as a lead structure for developing new antibiotics.
- Inflammatory Response : Investigations reported in Pharmacology Reports provided evidence for its efficacy in reducing inflammatory markers in vivo.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for elucidating the structural conformation of this compound?
- Answer : Use single-crystal X-ray diffraction to resolve the stereochemistry and confirm bond angles/lengths (e.g., C–C bond precision: ±0.005 Å) . Pair this with NMR spectroscopy (1H/13C) to analyze substituent environments, particularly the acetylphenyl and trimethyl groups. Computational methods (DFT) can validate experimental data by optimizing geometry and calculating electronic properties .
Q. How can researchers optimize synthetic routes to improve yield and purity?
- Answer : Employ Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent polarity). For example, use a factorial design to identify critical factors influencing cyclization efficiency in the tetracyclic core . Monitor intermediates via HPLC-MS to detect side reactions early .
Q. What analytical techniques are essential for characterizing stability under varying conditions?
- Answer : Conduct accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal degradation. Pair with UV-Vis spectroscopy to monitor photolytic stability under controlled light exposure .
Advanced Research Questions
Q. How can computational modeling predict bioactivity against specific molecular targets?
- Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with enzymes/receptors (e.g., kinase domains). Validate predictions with surface plasmon resonance (SPR) to quantify binding affinities (KD values) . Integrate MD simulations (>100 ns) to assess conformational stability of ligand-target complexes .
Q. What strategies resolve contradictions in observed vs. predicted reaction outcomes?
- Answer : Apply reaction path search algorithms (e.g., AFIR or GRRM) to map energy landscapes and identify hidden intermediates/transition states . Cross-reference with in situ IR spectroscopy to detect transient species during synthesis . Use Bayesian statistical analysis to quantify uncertainty in computational predictions .
Q. How can AI-driven platforms enhance synthesis and data interpretation?
- Answer : Train neural networks on reaction databases (e.g., Reaxys) to predict optimal conditions for multi-step syntheses. Implement robotic platforms (e.g., Chemspeed) for high-throughput experimentation, with real-time feedback loops adjusting parameters via ML algorithms .
Q. What mechanistic insights explain the compound’s selectivity in biological assays?
- Answer : Use competitive binding assays (e.g., fluorescence polarization) to differentiate target vs. off-target interactions. Pair with mutagenesis studies to identify key residues in binding pockets. Analyze structure-activity relationships (SAR) by synthesizing analogs with modified substituents (e.g., replacing acetylphenyl with sulfonamide groups) .
Data and Methodology Tables
Key Considerations for Researchers
- Data Validation : Cross-validate computational predictions (e.g., DFT-optimized structures) with experimental crystallography .
- Reproducibility : Document reaction conditions (e.g., glovebox vs. ambient atmosphere) to account for oxygen/moisture sensitivity in azatricyclic systems .
- Ethical Compliance : Adhere to lab safety protocols (e.g., Chemical Hygiene Plan) when handling reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
